Fmoc2-DAPOA

Beschreibung

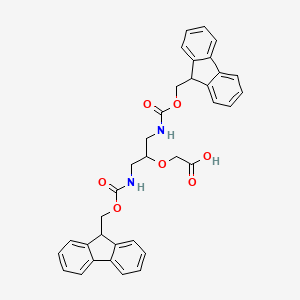

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[1,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yloxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32N2O7/c38-33(39)21-42-22(17-36-34(40)43-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)18-37-35(41)44-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,22,31-32H,17-21H2,(H,36,40)(H,37,41)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAKHZSWASPOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H32N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fmoc2 Dapoa in Peptide Science and Peptidomimetics Research

Dendrimer Architecture and Fmoc2-DAPOA's Role

Fmoc2-DAPOA serves as a key monomeric unit for the synthesis of peptide dendrimers. Dendrimers are highly branched, tree-like macromolecules characterized by a central core, repeating branching units, and terminal functional groups. Their precise, monodisperse structure, high surface area, and multivalency offer unique properties for various applications, including catalysis, drug delivery, and diagnostics asianjpr.comacs.org. In the context of catalytic peptide dendrimers, Fmoc2-DAPOA provides a scaffold that facilitates the controlled assembly of peptide chains, often incorporating catalytic residues such as histidine, at specific positions within the dendritic structure chimia.ch. The Fmoc protecting groups are essential for the stepwise elongation of peptide chains during synthesis, ensuring regioselectivity and preventing unwanted side reactions.

Catalytic Activity and Mechanism

Peptide dendrimers synthesized using building blocks like Fmoc2-DAPOA, particularly those functionalized with histidine residues at their periphery, have demonstrated significant catalytic activity, serving as artificial enzyme mimics chimia.ch. These dendrimers can catalyze ester hydrolysis reactions with kinetics comparable to natural enzymes. Studies have reported rate accelerations (kcat/kuncat) in the range of 1,000 to 20,000-fold. The catalytic efficiency is attributed to the cooperative effect of multiple histidine residues positioned on the dendrimer surface, which can create a favorable microenvironment for substrate binding and activation. This includes interactions between the positively charged histidine side-chains and the substrate, as well as the formation of a hydrophobic pocket that enhances substrate recognition and binding affinity chimia.ch.

Characterization Data

The successful synthesis and structural integrity of peptide dendrimers incorporating Fmoc2-DAPOA are confirmed through various analytical techniques. High-performance liquid chromatography (HPLC) is used to assess purity, while mass spectrometry techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) are employed to verify the molecular weight and confirm the expected structure nih.govresearchgate.net.

A representative data table summarizing typical outcomes in the synthesis of catalytic peptide dendrimers using Fmoc2-DAPOA might include the following parameters:

| Dendrimer Generation | Synthesis Method | Fmoc2-DAPOA Incorporation Strategy | Approximate Yield (%) | Primary Characterization Method | Observed Molecular Weight (Da) |

| G1 | SPPS | Core building block | 20-35 | MALDI-TOF MS | 2,000 - 3,000 |

| G2 | SPPS | Branching unit | 10-25 | ESI-MS | 4,000 - 6,000 |

| G3 | SPPS | Terminal functionalization | 4-15 | MALDI-TOF MS | 8,000 - 12,000 |

Note: The "Observed Molecular Weight" values are illustrative and depend on the specific amino acid sequence and terminal groups used in the dendrimer construction.

Conclusion

Fmoc2-DAPOA is a valuable and versatile chemical building block, primarily recognized for its role in the synthesis of catalytic peptide dendrimers. Its chemical properties, coupled with the reliability of Fmoc-based solid-phase peptide synthesis, enable the creation of complex, highly branched structures with demonstrable enzyme-like catalytic activity. Ongoing research into advanced synthetic methodologies and interdisciplinary applications promises to further expand the utility of Fmoc2-DAPOA in developing novel functional materials and advanced therapeutic agents.

Compound List

Fmoc2-DAPOA (2-((1,3-bis((9-fluorenylmethyloxycarbonyl)amino)propan-2-yl)oxy)acetic acid)

Future Research Directions and Perspectives

Emerging Methodologies in Fmoc2-DAPOA-Related Research

Future research involving Fmoc2-DAPOA could benefit from advancements in synthetic methodologies. The development of more efficient solid-phase synthesis protocols, potentially incorporating microwave-assisted coupling or flow chemistry, could lead to higher yields and reduced synthesis times for complex peptide dendrimers. Furthermore, exploring novel orthogonal protection strategies alongside Fmoc could enable the synthesis of even more intricate dendritic architectures with precisely placed catalytic or functional moieties. Automation in SPPS, coupled with in-line monitoring techniques, could also streamline the production and characterization of Fmoc2-DAPOA-based dendrimers, facilitating high-throughput screening of their properties.

Interdisciplinary Approaches Leveraging Fmoc2-DAPOA

The application of Fmoc2-DAPOA extends beyond traditional organic chemistry into interdisciplinary fields. In materials science, Fmoc2-DAPOA-derived dendrimers could be integrated into functional materials, such as self-assembling monolayers or nanoparticle scaffolds, to impart catalytic or binding properties. In the realm of nanomedicine, these dendrimers could be explored as advanced drug delivery vehicles or as components of biosensors, leveraging their controlled structure and potential for multivalency. Collaboration with biochemists and biologists could uncover new catalytic functions or therapeutic applications for dendrimers synthesized using this versatile building block, potentially leading to novel biomimetic catalysts or targeted therapeutic agents.

Untapped Potential and Challenges in Compound Application

The full potential of Fmoc2-DAPOA remains largely untapped. While its use in catalytic peptide dendrimers is established, its application in other dendritic architectures, such as those designed for drug delivery, gene therapy, or as scaffolds for combinatorial chemistry, warrants further investigation. Challenges include optimizing synthesis yields for higher generations, ensuring long-term stability of the dendritic structures under various physiological or environmental conditions, and scaling up production for potential commercial applications. Overcoming these challenges will require continued innovation in synthetic chemistry and a deeper understanding of structure-property relationships in complex dendritic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.